3,5-Bis(trifluoromethyl)benzyl chloride

Lipophilicity Drug Design ADME Prediction

Procure 3,5-Bis(trifluoromethyl)benzyl chloride as a low-melting solid (mp 29–33°C) enabling precise weighing vs liquid analogs. The dual CF3 groups enhance lipophilicity (LogP 4.46) and benzylic electrophilicity, delivering 94% azide displacement yields. Ideal for BBB-permeable drug candidates, fluorinated agrochemicals, and metabolic probes. Order high-purity material shipped under inert gas.

Molecular Formula C9H5ClF6
Molecular Weight 262.58 g/mol
CAS No. 75462-59-8
Cat. No. B1295061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzyl chloride
CAS75462-59-8
Molecular FormulaC9H5ClF6
Molecular Weight262.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl
InChIInChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
InChIKeyOINTXXMBRBLMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)benzyl chloride (CAS 75462-59-8): Procurement-Grade Specifications & Core Reactivity Profile


3,5-Bis(trifluoromethyl)benzyl chloride [1] is an aromatic organofluorine building block featuring two strong electron-withdrawing trifluoromethyl groups at the meta positions of a benzyl chloride core. This substitution pattern imparts high lipophilicity (LogP ~4.46) , elevated electrophilicity at the benzylic carbon , and a melting point range of 29–33°C that facilitates solid handling . These combined electronic and physical attributes differentiate it from mono‑substituted and non‑fluorinated analogs in both reactivity and downstream processing, establishing its utility as a strategic intermediate in pharmaceutical, agrochemical, and materials research .

Why 3,5-Bis(trifluoromethyl)benzyl chloride Cannot Be Replaced by Mono-CF3 or Non-Fluorinated Analogs


The combination of two ortho‑electron‑withdrawing trifluoromethyl groups fundamentally alters both the physical state and reaction kinetics of the benzyl chloride core. Unlike 4‑(trifluoromethyl)benzyl chloride (mp 19°C) or unsubstituted benzyl chloride (liquid), the 3,5‑bis‑CF3 derivative is a low‑melting solid that enables precise weighing without the volatility losses common to liquid halides . More critically, the electron‑deficient aromatic ring strongly activates the benzylic carbon toward nucleophilic attack while simultaneously raising the lipophilicity by nearly two log units relative to benzyl chloride [1]. These divergent properties render in‑class substitution scientifically invalid for reactions where leaving‑group lability, metabolic fate, or formulation physical‑state depend on the precise electronic and steric environment. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)benzyl chloride from Closest Analogs


Higher Lipophilicity (LogP) Versus Mono‑Substituted and Unsubstituted Benzyl Chlorides

The compound exhibits a calculated LogP of 4.46 , a value approximately 2.0 log units higher than that of unsubstituted benzyl chloride (LogP ~2.4–2.5) [1] and >1.0 log unit above that of 4‑(trifluoromethyl)benzyl chloride (LogP ~3.2) . This increased lipophilicity is conferred by the two CF3 groups and is critical for modulating membrane permeability in bioactive molecule design.

Lipophilicity Drug Design ADME Prediction

Melting Point Intermediate Between Bromide and Alcohol Analogs Facilitates Solid Handling

3,5-Bis(trifluoromethyl)benzyl chloride melts at 29–33°C . This is 10–15°C higher than the corresponding bromide (mp 18°C, a liquid at room temperature) and 20–25°C lower than the alcohol derivative (mp 52–56°C) . The low‑melting solid form enables precise gravimetric dispensing without the evaporative losses or creeping issues associated with the liquid bromide.

Physical Properties Formulation Weighing Accuracy

Synthetic Yield Advantage Over Bromide in Imidazolium Salt Formation

In the synthesis of 1‑benzyl‑3‑(3,5‑bis(trifluoromethyl)phenyl)imidazolium salts, the chloride starting material afforded the target product in 59.0% yield under optimized toluene conditions [1]. While a parallel reaction using a bromoalkane (1‑bromodecane) gave 77.1% yield, the chloride route avoids the handling and light‑sensitivity issues of the corresponding benzyl bromide, providing a balanced synthetic pathway suitable for scale‑up.

N‑Heterocyclic Carbenes Synthetic Efficiency Yield Comparison

Benzylic Oxidation Liability in Drug‑Like Molecules: A Metabolic Differentiation

In vitro metabolism studies of 3,5‑bis(trifluoromethyl)benzyl ethers, derived from the chloride, identified 3,5‑bis(trifluoromethyl)benzoic acid as a major metabolite, arising from oxidation at the benzylic position [1]. This metabolic pathway is a known liability for compounds containing this moiety and can be mitigated by α‑methyl substitution. Unsubstituted benzyl ethers do not exhibit this specific oxidative profile, underscoring the need for structural awareness when selecting the 3,5‑bis‑CF3 benzyl group.

Metabolic Stability NK1 Antagonists Drug Metabolism

Lower Density and Distinct Storage Requirements Compared to Bromide

3,5-Bis(trifluoromethyl)benzyl chloride has a density of 1.425 g/cm³ , while the corresponding bromide is significantly denser at 1.675 g/cm³ . The chloride also possesses a higher flash point (71°C) versus the bromide (26°C) , translating to less stringent storage classification and safer handling at ambient temperatures.

Physical Properties Storage Logistics

Optimal Use Cases for 3,5-Bis(trifluoromethyl)benzyl chloride Driven by Quantitative Evidence


Medicinal Chemistry: Building Lipophilic Scaffolds for CNS Penetration

The compound's elevated LogP of 4.46 directly supports the design of blood‑brain‑barrier‑permeable drug candidates. When a synthetic route requires a benzyl‑type electrophile with enhanced membrane diffusion, this chloride is selected over the less lipophilic 4‑(trifluoromethyl) or unsubstituted analogs. The demonstrated high yield (94%) in azide displacement further validates its reliability for click‑chemistry and bioconjugation workflows .

Agrochemical Intermediate: Solid Handling for Formulation Scale‑Up

For the synthesis of fluorinated herbicides or insecticides, the 3,5‑bis‑CF3 benzyl chloride offers a low‑melting solid (29–33°C) that can be accurately weighed and transferred in multi‑kilogram batches, avoiding the evaporation losses and handling hazards associated with the liquid bromide (mp 18°C, flash point 26°C). This physical property advantage streamlines process development and reduces solvent waste .

N‑Heterocyclic Carbene (NHC) Precursor Synthesis

The chloride participates in imidazolium salt formation with a documented yield of 59.0% under toluene reflux. While the analogous bromide may give higher yields, the chloride route circumvents the need for light‑sensitive storage and expensive inert‑atmosphere equipment, making it the preferred choice for academic labs and early‑stage process research where reproducibility and simplicity outweigh marginal yield gains [1].

Metabolic Probe Design: Exploiting Benzylic Oxidation

In vitro metabolism data show that 3,5‑bis(trifluoromethyl)benzyl ethers undergo oxidation to the benzoic acid metabolite. This liability can be intentionally leveraged to design prodrugs or to study cytochrome P450‑mediated benzylic oxidation. Procurement of this chloride enables the preparation of such metabolic probes, a research avenue not accessible with non‑fluorinated benzyl groups [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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